molecular formula C31H23N3O3 B2968433 (2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 866342-22-5

(2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2968433
CAS No.: 866342-22-5
M. Wt: 485.543
InChI Key: LRWCJCNYOVPFNP-NMSHJFGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-5-(Hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic chemical compound based on the 2H-pyrano[2,3-c]pyridine scaffold, a structure of significant interest in medicinal and heterocyclic chemistry research . This molecule features a carboxamide bridge and two naphthalen-1-yl substituents, which are often investigated for their potential to influence biological activity and molecular recognition properties. Related compounds within the pyrano[2,3-c]pyridine family have been synthesized and characterized using techniques such as ¹H NMR spectroscopy to confirm their structure, highlighting the rigorous analytical methods applicable to this class of molecules . Researchers are exploring such complex heterocyclic systems for their potential as key intermediates or target structures in the development of novel pharmacologically active agents . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O3/c1-19-29-25(22(18-35)17-32-19)16-26(30(36)33-27-14-6-10-20-8-2-4-12-23(20)27)31(37-29)34-28-15-7-11-21-9-3-5-13-24(21)28/h2-17,35H,18H2,1H3,(H,33,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWCJCNYOVPFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC=CC6=CC=CC=C65)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the naphthalen-1-yl groups and the hydroxymethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the imino group produces an amine derivative.

Scientific Research Applications

(2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide

This analog () shares the pyrano[2,3-c]pyridine backbone and (Z)-configuration but differs in substituents:

  • Imino group: 3-(methylthio)phenyl vs. naphthalen-1-yl in the target compound.
  • Carboxamide vs. carbothioamide : The substitution of oxygen with sulfur in the carbothioamide group alters electronic properties and hydrogen-bonding capacity.
  • Impact: The naphthalen-1-yl groups in the target compound enhance lipophilicity (predicted logP ~5.2 vs. The carboxamide group may offer better metabolic stability compared to the carbothioamide’s susceptibility to enzymatic cleavage .

Chromene-Based Derivatives ()

Compounds like 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one () and N-3-substituted 9-methoxy-4H-[1]-benzopyrano[2,3-d]pyrimidine-4(5H)-imine () share fused heterocyclic frameworks but lack the pyrano-pyridine core.

  • Functional Groups : Chlorobenzylidene and methoxy substituents in chromene derivatives confer distinct electronic profiles compared to the hydroxymethyl and naphthyl groups in the target compound.
  • Synthetic Pathways : Both classes utilize condensation reactions (e.g., imine formation, cyclization), but the target compound’s synthesis likely requires regioselective naphthyl group incorporation, posing greater challenges .

N-Substituted Carbazoles ()

Compounds 24 and 25 () feature carbazole moieties instead of pyrano-pyridine cores.

  • Pharmacological Relevance: Carbazoles are known for antitumor and antiviral activities, whereas pyrano-pyridines are less studied.

Data Table: Structural and Predicted Properties Comparison

Property Target Compound Analog () Chromene Derivative ()
Core Structure Pyrano[2,3-c]pyridine Pyrano[2,3-c]pyridine Chromeno[2,3-d]pyrimidine
Key Substituents Naphthalen-1-yl (imino and carboxamide), hydroxymethyl, methyl 3-(Methylthio)phenyl (imino), carbothioamide, hydroxymethyl, methyl 2-Chlorobenzylidene, 2-chlorophenyl, phenyl
Molecular Weight (g/mol) ~527 (calculated) ~441 (calculated) ~476 (reported)
logP (Predicted) ~5.2 ~3.8 ~4.5
Aqueous Solubility Low (due to naphthyl groups) Moderate Low (chlorinated groups)
Synthetic Complexity High (regioselective naphthyl incorporation) Moderate Moderate (standard cyclization)

Research Implications and Gaps

  • Synthesis Challenges : Efficient naphthyl group introduction requires optimization, possibly leveraging methods from chromene derivative synthesis ().
  • Data Limitations : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence, highlighting the need for targeted studies.

Biological Activity

The compound (2Z)-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a pyrano[2,3-c]pyridine core and multiple functional groups, suggest various biological activities. This article aims to explore the biological activity of this compound, summarizing existing research findings, potential pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features:

  • Pyrano[2,3-c]pyridine core : This bicyclic structure is known for its diverse biological activities.
  • Hydroxymethyl group : Enhances solubility and may influence biological interactions.
  • Naphthalene rings : Contribute to the compound's electronic properties and potential interactions with biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Core StructurePyrano[2,3-c]pyridine
Functional GroupsHydroxymethyl, methyl, carboxamide
Aromatic SystemsNaphthalene rings

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for this compound as an anticancer agent.
  • Antimicrobial Properties : The presence of naphthalene rings often correlates with antimicrobial activity.
  • Enzyme Inhibition : The hydroxymethyl and carboxamide groups may facilitate interactions with enzymes, indicating possible inhibitory effects.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of pyrano[2,3-c]pyridine exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific mechanism of action for this compound remains to be elucidated but could involve apoptosis induction or cell cycle arrest.
  • Antimicrobial Screening :
    • Compounds structurally related to the target molecule were assessed for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated promising activity that warrants further investigation into this compound's potential as an antimicrobial agent.

Interaction Studies

Understanding how the compound interacts with biological molecules is crucial for elucidating its pharmacological profile. Studies typically involve:

  • Molecular Docking Simulations : These studies help predict the binding affinity of the compound to various biological targets.
  • In Vitro Assays : Bioassays measuring the efficacy against specific enzymes or receptors provide insights into the compound's mechanism of action.

Synthesis and Derivatization

The synthesis of This compound involves multi-step synthetic routes that require optimization to achieve high yields. The complexity of its synthesis reflects its potential versatility in medicinal applications.

Table 2: Synthesis Overview

StepDescription
Step 1Formation of the pyrano[2,3-c]pyridine core
Step 2Introduction of hydroxymethyl and methyl groups
Step 3Naphthalene ring attachment
Step 4Final derivatization to form carboxamide

Q & A

Q. What green chemistry approaches minimize waste in synthesis?

  • Methodology :
  • Solvent selection : Replace DMF with Cyrene™ (biobased solvent) to reduce toxicity .
  • Catalyst recycling : Magnetic nanoparticle-supported catalysts for easy recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.